molecular formula C7H15NS B3342918 2-(1-Methylpropyl)thiazolidine CAS No. 40790-74-7

2-(1-Methylpropyl)thiazolidine

Cat. No.: B3342918
CAS No.: 40790-74-7
M. Wt: 145.27 g/mol
InChI Key: FIEBNWSCVQZSGR-UHFFFAOYSA-N
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Description

2-(1-Methylpropyl)thiazolidine is a heterocyclic organic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpropyl)thiazolidine typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it a highly efficient and biocompatible process . The reaction kinetics are fast, and the product remains stable under a broad range of pH conditions (pH 5-9) .

Industrial Production Methods: Industrial production of this compound may involve multi-component reactions, click reactions, and green chemistry approaches to enhance selectivity, purity, and yield . These methods are designed to be environmentally friendly and economically viable, ensuring high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylpropyl)thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazolidine derivatives .

Properties

IUPAC Name

2-butan-2-yl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-3-6(2)7-8-4-5-9-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEBNWSCVQZSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1NCCS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335557
Record name 2-(1-methylpropyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40790-74-7
Record name 2-(1-methylpropyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Methylpropyl)thiazolidine
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